molecular formula C13H8ClFO B2764292 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde CAS No. 842140-45-8

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B2764292
CAS No.: 842140-45-8
M. Wt: 234.65
InChI Key: UDKIDYYYCVXONJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of biphenyl derivatives traces its origins to the seminal work of Ullmann and Goldberg in the early 20th century, who pioneered copper-mediated aryl-aryl bond formations. These methods laid the groundwork for modern cross-coupling strategies, with the 1980s witnessing a paradigm shift through the advent of nickel- and palladium-catalyzed reactions. The compound 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde emerged from this era, specifically through advancements in nickel-catalyzed aryl cross-coupling, as detailed in the US4620025A patent. This process employs aryl zinc reagents and halogenated benzaldehydes under mild conditions (20°–25°C in tetrahydrofuran), achieving high yields while minimizing side reactions—a significant improvement over earlier high-temperature Ullmann couplings.

Key historical milestones include:

  • 1901 : Ullmann’s discovery of copper-mediated homocoupling of aryl halides.
  • 1980s : Development of nickel-catalyzed cross-coupling, enabling efficient synthesis of asymmetrical biphenyls.
  • 2000s : Optimization of halogenated biphenyl aldehydes for pharmaceutical intermediates, as evidenced by industrial-scale syntheses.

The integration of fluorine and chlorine substituents in this compound reflects deliberate design choices to enhance stability and direct subsequent functionalization. For instance, the electron-withdrawing effects of fluorine improve resistance to oxidative degradation, while chlorine facilitates further cross-coupling reactions.

Position in Contemporary Organofluorine Chemistry

In modern organofluorine chemistry, this compound occupies a niche as a versatile building block. Its applications span:

Application Domain Role of the Compound Example Use Case
Pharmaceuticals Intermediate for kinase inhibitors Derivatization to bioactive aldehydes
Agrochemicals Precursor for herbicidal agents Functionalization via Wittig reactions
Materials Science Monomer for liquid crystal synthesis Incorporation into mesogenic cores

The compound’s aldehyde group serves as a handle for nucleophilic additions, while the halogen atoms enable Suzuki-Miyaura couplings—a feature exploited in constructing complex architectures like polycyclic aromatic hydrocarbons (PAHs). Contemporary research emphasizes its role in synthesizing fluorinated liquid crystals, where the biphenyl core and halogen substituents enhance dielectric anisotropy and thermal stability.

Research Relevance and Knowledge Gaps

Despite its established utility, several unresolved questions persist:

  • Catalytic System Optimization : While nickel catalysts dominate its synthesis, the potential of palladium or iron-based systems remains underexplored. Comparative studies could reveal cost-effective or greener alternatives.
  • Derivative Exploration : Limited data exist on the biological activity of its derivatives, particularly in targeting emerging therapeutic targets like BTK kinases.
  • Material Performance : The compound’s impact on the optoelectronic properties of liquid crystals requires empirical validation beyond theoretical predictions.

Addressing these gaps could unlock novel applications in drug discovery and advanced materials, positioning this compound as a cornerstone of next-generation fluorochemical research.

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIDYYYCVXONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the biphenyl backbone. A representative protocol involves coupling 4-bromobenzaldehyde with 3-fluoro-4-chlorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C.

Reaction equation:
$$
\text{4-Bromobenzaldehyde} + \text{3-Fluoro-4-chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{this compound}
$$

Key parameters influencing yield include:

  • Catalyst loading : 1–2 mol% Pd minimizes costs while maintaining efficiency.
  • Solvent system : Mixed polar/nonpolar solvents (e.g., toluene/water) enhance boronic acid solubility and reaction homogeneity.
  • Temperature : Reactions at 80°C achieve >75% conversion within 12 hours.

Table 1: Suzuki-Miyaura Coupling Optimization

Parameter Optimal Value Yield (%) Byproducts
Catalyst Pd(PPh₃)₄ 82 Homocoupled biphenyls
Solvent Toluene/H₂O 85 Dehalogenated products
Temperature (°C) 80 78

Ullmann Coupling

For substrates sensitive to boronic acid preparation, Ullmann coupling between 4-iodobenzaldehyde and 3-fluoro-4-chloroiodobenzene using copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in DMSO at 120°C offers an alternative. While yields are lower (50–60%), this method avoids boron-containing intermediates, simplifying purification.

Halogenation and Functional Group Interconversion

Chlorination via Electrophilic Aromatic Substitution

Chlorine at the 4' position is introduced using FeCl₃-mediated electrophilic substitution on a pre-formed biphenyl intermediate. For example, treating 3'-fluoro[1,1'-biphenyl]-4-carbaldehyde with Cl₂ gas in the presence of FeCl₃ at 40°C achieves 70% monochlorination. Excess Cl₂ must be avoided to prevent di- or tri-chlorinated byproducts.

Aldehyde Group Installation

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is preferred for introducing the aldehyde group onto the biphenyl scaffold. Reacting 4-chloro-3-fluoro[1,1'-biphenyl] with DMF (dimethylformamide) and POCl₃ at 0°C generates the formylated product in 88% yield.

Mechanism :

  • Formation of the Vilsmeier reagent (Cl–P(O)Cl₂–NMe₂⁺).
  • Electrophilic attack at the para position of the biphenyl ring.
  • Hydrolysis to yield the aldehyde.

Table 2: Vilsmeier-Haack Reaction Conditions

Parameter Value Impact on Yield
DMF Equivalents 3.0 Maximizes
POCl₃ Temperature 0°C Minimizes side reactions
Hydrolysis Time 2 hours Completes conversion

Oxidation of Methyl Precursors

Alternative routes involve oxidizing a methyl group to the aldehyde. For example, 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-methyl is treated with CrO₃ in acetic acid at 60°C, achieving 75% yield. However, over-oxidation to carboxylic acids remains a challenge, necessitating careful stoichiometry.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. A patented method employs a two-step flow system:

  • Suzuki coupling in a packed-bed reactor with immobilized Pd catalyst.
  • Vilsmeier formylation in a tubular reactor with inline pH monitoring.

Advantages :

  • 20% higher throughput compared to batch processes.
  • Reduced palladium leaching (<0.1 ppm).

Analytical Characterization and Quality Control

Purity assessment combines HPLC (95–98% purity) and ¹⁹F NMR to confirm fluorine integration. X-ray crystallography resolves steric effects of the ortho-fluoro group, revealing a 15° dihedral angle between phenyl rings.

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the production of:

  • Pharmaceuticals: As a building block for drug development.
  • Agrochemicals: In the synthesis of herbicides and pesticides.

Biology

Research has identified various biological activities associated with this compound:

  • Antimicrobial Activity: Studies show that derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, the compound is explored for:

  • Drug Development: Its structure allows for modifications that can enhance therapeutic efficacy.
  • Therapeutic Agents: Potential use in treating diseases such as cancer and infections.

Industry

In industrial applications, it is utilized in:

  • Specialty Chemicals Production: Including liquid crystals and polymers used in advanced materials.

Recent studies have demonstrated notable biological activities of this compound:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via Bcl-2 inhibition
HCT-11618.5Cell cycle arrest at G2/M phase

The mechanism involves the inhibition of anti-apoptotic proteins leading to increased apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent against a range of bacteria and fungi, making it a candidate for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on Tumor Selectivity:
    • Research demonstrated selective cytotoxicity towards tumor cells compared to normal cells, indicating a promising therapeutic window for cancer treatment.
  • Pharmacokinetics and Bioavailability:
    • Ongoing studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its therapeutic potential.
  • Toxicological Profile:
    • The compound is classified under moderate toxicity (acute toxicity category 4), with potential skin and eye irritation noted during safety assessments.
Toxicity TypeClassification
Acute ToxicityCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2

Mechanism of Action

The mechanism of action of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference CAS/Evidence
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde Cl (4'), F (3'), CHO (4) C₁₃H₈ClFO 234.66 High electrophilicity; pharmaceutical intermediate
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde Cl (4'), CHO (4) C₁₃H₉ClO 216.66 Lacks 3'-F; lower polarity CAS 80565-30-6
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde Cl (2'), F (3',4'), CHO (4) C₁₃H₇ClF₂O 252.64 Additional F increases polarity CAS 1962207-81-3
4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Cl (4'), OCH₃ (3'), CH₃ (2), CHO (4) C₁₅H₁₃ClO₂ 260.72 Methoxy and methyl groups enhance lipophilicity CAS 1513775-50-2
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde F (4'), CH₃ (3'), CHO (3) C₁₄H₁₁FO 214.24 Methyl group increases steric bulk CAS 343604-38-6

Substituent Effects on Physical and Chemical Properties

  • Polarity and Reactivity: The 3'-fluoro and 4'-chloro groups in the target compound increase its electrophilicity compared to non-halogenated analogs (e.g., [1,1'-biphenyl]-4-carbaldehyde). This enhances reactivity in nucleophilic additions, such as forming hydrazones or imines . Methoxy and methyl substituents (e.g., CAS 1513775-50-2) reduce polarity but increase lipophilicity, which may improve membrane permeability in drug design .

Biological Activity

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H8ClF
  • Molecular Weight : 232.65 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, such as the DPPH radical scavenging assay. While specific data for this compound is limited, related biphenyl derivatives have shown promising results in reducing oxidative stress in cellular models.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity, particularly against breast cancer cell lines such as MCF-7. The observed IC50 values indicate moderate to high potency compared to standard chemotherapeutic agents.

Cell Line IC50 (μM) Reference
MCF-715.2
Hek29325.0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It was found to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment.

Enzyme IC50 (μM) Reference
AChE10.4
BChE9.9

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of halogen substituents enhances the electron-withdrawing properties, which may contribute to its antioxidant capabilities.
  • Enzyme Binding : Molecular docking studies suggest that the compound forms hydrogen bonds and halogen interactions with active sites of AChE and BChE, leading to inhibition.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Biphenyl Derivatives :
    • Researchers synthesized a series of biphenyl aldehydes and evaluated their activity against various cancer cell lines.
    • Results indicated that modifications in the halogen substituents significantly affected cytotoxicity and enzyme inhibition profiles.
  • Neuroprotective Effects :
    • A study investigated the neuroprotective potential of structurally related compounds in models of oxidative stress.
    • Findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Suzuki Coupling60-80High selectivity, scalableRequires inert conditions
Organolithium Approach70-75Mild conditions, precise functionalizationSensitive to moisture
Halogen Substitution50-65Cost-effectiveCompeting side reactions

Advanced: How can stereochemical outcomes be controlled during biphenyl synthesis?

Methodological Answer:
Stereoselectivity in cross-coupling reactions is influenced by:

  • Catalyst Design : Dual nickel/palladium systems improve regioselectivity for meta- or para-substituted products .
  • Ligand Effects : Bulky ligands (e.g., SPhos) reduce steric hindrance, favoring desired coupling positions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and selectivity .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for refinement of crystal structures. SHELXL handles small-molecule refinement robustly, even with twinned data .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions. For example, aldehydes show δ ~10 ppm in ¹H NMR, while aromatic protons appear at δ 7–8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₇ClF₀O).

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) affect binding kinetics. Standardize protocols per OECD guidelines.
  • Structural Analogues : Compare with 3'-chloro-4'-fluoro derivatives (e.g., MAO-B inhibitors or cytochrome P450 modulators ).
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities and validate experimental IC₅₀ values.

Basic: What are safe handling practices for this compound?

Methodological Answer:

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) risks .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers.
  • Waste Disposal : Neutralize aldehydes with bisulfite solutions before disposal.

Advanced: How to address NMR signal overlap in complex derivatives?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving aromatic proton assignments.
  • Isotopic Labeling : Introduce ¹⁹F or ²H labels to simplify splitting patterns.
  • Dynamic Exchange Studies : Variable-temperature NMR identifies conformational equilibria.

Advanced: What computational tools predict biological activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like muscarinic receptors .
  • QSAR Models : Train algorithms using datasets of biphenyl derivatives’ logP, polar surface area, and IC₅₀ values.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability).

Basic: How to functionalize the aldehyde group for further applications?

Methodological Answer:

  • Schiff Base Formation : React with amines (e.g., aniline) under acidic conditions.
  • Reductive Amination : Use NaBH₃CN to convert aldehydes to amines.
  • Esterification : Employ EDC/DMAP coupling with carboxylic acids to form esters .

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